3-methyl-1-[4-(2-thienyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine
Overview
Description
The compound is a complex organic molecule that likely contains a pyrazole ring (a five-membered ring with three carbon atoms and two nitrogen atoms), a thiazole ring (a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom), and a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom) .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds often involve reactions such as the Gewald reaction, Paal–Knorr synthesis, and Hinsberg synthesis . These methods involve the condensation of various substrates to form heterocyclic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific molecular structure. For similar compounds, properties such as molecular weight and empirical formula can be determined .Scientific Research Applications
Synthesis and Characterization
- Research has been conducted on synthesizing and characterizing compounds similar to 3-methyl-1-[4-(2-thienyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine, focusing on their structural properties and biological activity. For example, derivatives of this compound have been synthesized and characterized, revealing their potential as toxic agents against bacteria, particularly those with chlorine substituents and methoxy groups (Uma et al., 2017).
Biological Activity
- Studies have shown that thiazole clubbed pyrazole derivatives, similar to the compound , can act as apoptosis inducers and possess anti-infective properties. Some derivatives have demonstrated significant apoptosis in tested cells and commendable antibacterial activity, with certain compounds emerging as potent antimalarial agents (Bansal et al., 2020).
- Other research has explored the antimicrobial activity of new 5-Arylazothiazole derivatives containing the thiazole moiety. These compounds have been tested against various microorganisms, highlighting their potential in antimicrobial applications (Abdelhamid et al., 2010).
Chemical Reactions and Structural Analysis
- Investigations into the reactions and structural analysis of compounds similar to 3-methyl-1-[4-(2-thienyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine have been conducted. This includes studying the reactions of similar compounds with various reagents, leading to the formation of new derivatives with potential biological activities (Gein et al., 2015).
Pharmaceutical Potential
- There is ongoing research into the pharmaceutical potential of compounds structurally related to 3-methyl-1-[4-(2-thienyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine. This includes the synthesis of pyrazole derivatives and their evaluation for antitumor, antifungal, and antibacterial activities, highlighting the diverse potential applications in pharmaceuticals (Titi et al., 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-methyl-2-(4-thiophen-2-yl-1,3-thiazol-2-yl)pyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4S2/c1-7-5-10(12)15(14-7)11-13-8(6-17-11)9-3-2-4-16-9/h2-6H,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUMUXVAIQZIREC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)C2=NC(=CS2)C3=CC=CS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-1-[4-(2-thienyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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